molecular formula C9H5BrF2N2O B1376403 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine CAS No. 943025-91-0

8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine

Cat. No.: B1376403
CAS No.: 943025-91-0
M. Wt: 275.05 g/mol
InChI Key: FSPZXHLTXGGNIJ-UHFFFAOYSA-N
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Description

8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine (CAS 943025-91-0) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. This multifunctional compound features a 1,5-naphthyridine core, a privileged scaffold in drug discovery known for its versatile biological activities and applications in constructing complex fused ring systems . The strategic placement of bromo and fluoro substituents on the aromatic structure makes it a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions . Researchers value this reagent for exploring new therapeutic agents, as fused 1,5-naphthyridine derivatives have demonstrated significant biological activities, including cytotoxicity against human cancer cell lines, topoisomerase II inhibition, and antimicrobial properties . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O/c1-15-9-4(11)2-6-8(14-9)7(10)5(12)3-13-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPZXHLTXGGNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=N1)C(=C(C=N2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737435
Record name 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943025-91-0
Record name 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridine derivatives, including 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, can be achieved through various methods such as cyclization reactions, inter- and intramolecular cycloaddition processes, and cross-coupling reactions . For instance, the hydroboration of vinyl oxabicyclooctane followed by Suzuki coupling with 8-bromo-1,5-naphthyridine, mediated by Pd(PPh3)4 and K3PO4, is one such method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic aromatic substitution due to the presence of halogen atoms.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the naphthyridine core.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Strong Bases: Such as K3PO4, used in Suzuki coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted naphthyridine derivatives with different functional groups attached.

Scientific Research Applications

Medicinal Chemistry Applications

8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine and its derivatives have shown promising results in various therapeutic areas:

Anticancer Activity

Research indicates that naphthyridine derivatives can exhibit significant anticancer properties. For instance, compounds containing the naphthyridine scaffold have been studied for their ability to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair. These inhibitors can induce apoptosis in cancer cells by interfering with their proliferation mechanisms. A notable example includes the compound voreloxin (SNS-595), which is currently under clinical investigation for acute myeloid leukemia treatment due to its DNA intercalation properties and topoisomerase II inhibition .

Antimicrobial Properties

Naphthyridine derivatives have also been evaluated for their antimicrobial activity. The introduction of halogen atoms (like bromine and fluorine) into the naphthyridine structure enhances its interaction with microbial targets, potentially leading to improved efficacy against resistant strains of bacteria and fungi. Studies have demonstrated that specific modifications can increase the potency of these compounds against various pathogens .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

Classical Synthetic Routes

Traditional methods such as Skraup synthesis and Friedlander synthesis are commonly employed to construct naphthyridine frameworks. These methods involve cyclization reactions that form the aromatic ring system characteristic of naphthyridines.

Green Chemistry Approaches

Recent advancements in synthetic chemistry emphasize environmentally friendly methods. Techniques such as microwave-assisted synthesis and ionic liquid-mediated reactions have been explored to reduce waste and improve yields when synthesizing naphthyridine derivatives .

Pharmacological Insights

The pharmacological profile of this compound suggests potential uses beyond oncology:

Neuroprotective Effects

Some studies indicate that naphthyridine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve antioxidant activity and modulation of neuroinflammatory pathways .

Anti-inflammatory Activity

In addition to their anticancer properties, these compounds have shown promise as anti-inflammatory agents. By inhibiting pro-inflammatory cytokines and mediators, they may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

StudyFindings
Eweas et al., 2013Novel 1,8-naphthyridine derivatives showed significant cytotoxicity against liver cancer cell lines (IC50 = 3.2 µg/mL) .
Hwang et al., 2012Compounds demonstrated potent cytotoxic effects against human colon cancer cell lines with mechanisms involving G2/M cell cycle arrest .
Asif et al., 2022A mini-review highlighted various synthetic methods for naphthyridines and their broad pharmacological activities including anticancer and antimicrobial effects .

Mechanism of Action

The mechanism of action of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The exact targets and pathways are not well-documented, but it is believed to exert its effects through modulation of enzymatic activities and receptor interactions. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Key Physical and Chemical Data

  • SMILES : COc1ccc2c(n1)c(Br)c(cn2)F
  • Solubility: Limited data available, but methoxy and halogen substituents suggest moderate solubility in polar aprotic solvents (e.g., DMF, THF) .
  • Reactivity : The bromine at position 8 serves as a reactive site for palladium-catalyzed cross-coupling, while fluorine atoms enhance electronic stability .

Comparison with Similar 1,5-Naphthyridine Derivatives

Substituent Position and Electronic Effects

The reactivity and applications of 1,5-naphthyridines are highly dependent on substituent positions and electronic properties. Below is a comparative analysis:

Compound Name Substituents Reactivity Profile Key Applications Reference
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine Br (C8), F (C3, C7), OCH₃ (C2) High reactivity in Suzuki couplings at C8; fluorine enhances stability and binding Drug intermediates (e.g., GSK966587)
3-Bromo-1,5-naphthyridine Br (C3) Cross-coupling at C3; less steric hindrance compared to C8-substituted analogs Ligand synthesis for coordination chemistry
8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine Cl (C8), F (C7), OCH₃ (C2) Lower reactivity in cross-coupling (Cl vs. Br as leaving group) Potential kinase inhibitors
4-Bromo-8-methyl-1,5-naphthyridine Br (C4), CH₃ (C8) Methyl group increases lipophilicity; bromine at C4 directs functionalization Antimicrobial agents

Biological Activity

8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is a synthetic compound belonging to the family of naphthyridine derivatives. With the molecular formula C9H5BrF2N2O and a molecular weight of 275.05 g/mol, this compound exhibits significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins.

Target Interactions:

  • Enzyme Inhibition: The compound can act as an inhibitor or activator of specific enzymes. It has been shown to modulate the activity of kinases and phosphatases, which are crucial in cell signaling pathways.
  • Metal Complex Formation: It interacts with metal ions, forming complexes that can influence the activity of metalloenzymes.

Cellular Effects:
The compound influences several cellular processes:

  • Gene Expression: It alters the expression of genes involved in cell proliferation, apoptosis, and differentiation.
  • Cell Signaling: By modulating pathways that regulate cellular metabolism and signaling, it can impact various physiological responses .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity:
Studies indicate that this compound exhibits antibacterial properties against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) Studies: The compound displays effective inhibition against Gram-positive and Gram-negative bacteria. Specific MIC values have shown significant reductions when compared to similar compounds .

Antiproliferative Effects:
The compound has been investigated for its potential in cancer therapy:

  • Cell Line Studies: Various assays have demonstrated its ability to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Properties:
Recent studies have also explored its efficacy against viral infections:

  • HIV Inhibition: It has been identified as a potential inhibitor of HIV integrase, which is crucial for viral replication .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antibacterial Efficacy:
    • A study reported that this compound exhibited a two to four-fold reduction in MIC levels against Staphylococcus aureus and Escherichia coli when compared to other naphthyridine derivatives. This suggests enhanced antibacterial activity due to the presence of bromine and fluorine substituents .
  • Cancer Cell Growth Inhibition:
    • In vitro studies demonstrated that treatment with this compound led to significant reductions in the viability of breast cancer cells (MCF-7), indicating its potential as an anticancer agent .

Comparative Analysis

To further understand the uniqueness of this compound among similar compounds, a comparison with other naphthyridine derivatives is provided below:

Compound NameAntibacterial ActivityAnticancer ActivityOther Notable Activities
This compoundHighModerateAntiviral
2-Methyl-3-methoxy-1,5-naphthyridineModerateLowNone
3-FluoroquinolineLowHighAntiviral

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, considering sequential halogenation and methoxylation steps?

The synthesis typically involves sequential halogenation and functionalization. For example:

  • Bromination : Bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux with pyridine can introduce bromine at position 3 or 8 in 1,5-naphthyridine derivatives . Adjusting stoichiometry and reaction time may favor mono- or di-substitution.
  • Fluorination : Fluorine substitution at positions 3 and 7 can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via halogen exchange reactions (e.g., Balz-Schiemann reaction) .
  • Methoxylation : The methoxy group at position 2 is likely introduced via nucleophilic aromatic substitution (e.g., using sodium methoxide under controlled pH and temperature) or Ullmann-type coupling .

Q. How can the regioselectivity of bromine substitution in 1,5-naphthyridine derivatives be controlled during synthesis?

Regioselectivity depends on reaction conditions. For instance:

  • Electrophilic bromination in non-polar solvents (e.g., CCl₄) with Br₂ favors substitution at electron-rich positions (e.g., position 3) .
  • Directed lithiation using strong bases (e.g., LDA) followed by quenching with bromine sources (e.g., BrCN) can target specific positions .
  • Catalytic systems (e.g., Pd(OAc)₂ with phosphine ligands) enable cross-coupling reactions to install bromine at less reactive sites .

Q. What spectroscopic techniques are most effective for characterizing substitution patterns in polyhalogenated 1,5-naphthyridines?

  • NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing fluorine substituents, while ¹H NMR helps identify methoxy and aromatic protons. NOE experiments resolve spatial arrangements .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, and fragmentation patterns correlate with substituent positions (e.g., bromine’s isotopic signature) .
  • Elemental Analysis : Validates stoichiometry, particularly for bromine and fluorine content .

Advanced Research Questions

Q. How does the electronic environment of the bromo substituent at position 8 influence its reactivity in cross-coupling reactions compared to other positions?

The bromine at position 8 is less activated due to the electron-withdrawing effects of adjacent fluorine and methoxy groups. This necessitates:

  • Stronger Catalysts : Pd(PPh₃)₄ or Buchwald-Hartwig conditions for Suzuki-Miyaura couplings with aryl boronic acids .
  • Directed Metalation : Transient directing groups (e.g., pyridine auxiliaries) enhance reactivity at position 8 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Q. How can conflicting reports on bromination positions in 1,5-naphthyridines be reconciled when designing synthesis protocols?

Discrepancies arise from varying reaction parameters:

  • Temperature : Higher temperatures (e.g., reflux in CCl₄) favor thermodynamically stable products (e.g., 3,7-dibromo derivatives), while lower temperatures yield kinetic products (e.g., 3-bromo) .
  • Acid/Base Additives : Pyridine traps HBr, shifting equilibrium toward mono-bromination, whereas excess Br₂ promotes di-substitution .
  • Substrate Pre-functionalization : Pre-installing electron-withdrawing groups (e.g., fluorine) directs bromine to specific positions .

Q. What strategies enable selective displacement of bromine in this compound for functionalization?

  • Amination : Use CuSO₄ as a catalyst with ammonia or alkylamines under sealed, high-temperature conditions (e.g., 110–160°C) to replace bromine with amino groups .
  • Cross-Coupling : Pd-catalyzed couplings (e.g., Stille, Negishi) install aryl, alkenyl, or alkynyl groups. Triisopropylsilyl (TIPS)-protected alkynes are compatible with bromine displacement .
  • Reduction : LiAlH₄ or catalytic hydrogenation reduces bromine to hydrogen, but competing defluorination must be monitored .

Q. How can this compound serve as a precursor for antimalarial or antitumor agents?

  • Bioisosteric Replacement : Replace bromine with heterocyclic amines (e.g., piperazine) to mimic known antimalarial 1,5-naphthyridines .
  • Structure-Activity Relationship (SAR) : Modify the methoxy group to enhance solubility or target binding (e.g., ester hydrolysis to carboxylic acids) .
  • In Vitro Screening : Derivatives have shown activity against Plasmodium falciparum (antimalarial) and MCF7 cell lines (anticancer) via topoisomerase inhibition .

Methodological Considerations

Q. What are the challenges in achieving high yields for multi-step syntheses of this compound?

  • Intermediate Stability : Brominated intermediates may decompose under prolonged heating; use inert atmospheres (N₂/Ar) and low-temperature storage .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC separates regioisomers. Recrystallization from toluene or ethanol improves purity .
  • Scale-Up : Replace toxic solvents (e.g., CCl₄) with greener alternatives (e.g., DCE) and optimize catalyst loading for cost efficiency .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in heterocyclic transformations?

  • Steric Hindrance : The methoxy group at position 2 impedes substitution at adjacent positions but activates para-sites via electron donation .
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates positions 3 and 7, making them less reactive toward electrophiles but suitable for SNAr with strong nucleophiles .

Q. What computational tools aid in predicting reaction pathways for halogenated 1,5-naphthyridines?

  • DFT Calculations : Gaussian or ORCA software models transition states to predict regioselectivity in bromination or cross-coupling .
  • Docking Studies : AutoDock Vina evaluates binding affinities of derivatives to biological targets (e.g., kinase enzymes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine

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